2'-O-Butyl-5-methyluridine

Enzymatic oligonucleotide synthesis KOD DGLNK polymerase Modified nucleotide triphosphate incorporation

2'-O-Butyl-5-methyluridine is a doubly modified pyrimidine nucleoside bearing a butyl ether at the 2'-O position of the ribose sugar and a methyl group at the 5-position of the uracil base. It belongs to the broader class of 2'-O-alkyl-5-methyluridine analogs that serve as key building blocks—typically as phosphoramidites or triphosphates—for incorporating nuclease-resistant, hydrophobically tuned modifications into synthetic oligonucleotides.

Molecular Formula C14H23N2O9P
Molecular Weight 394.31 g/mol
Cat. No. B10776448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Butyl-5-methyluridine
Molecular FormulaC14H23N2O9P
Molecular Weight394.31 g/mol
Structural Identifiers
SMILESCCCCOC1C(C(OC1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O
InChIInChI=1S/C14H23N2O9P/c1-3-4-5-23-11-10(17)9(7-24-26(20,21)22)25-13(11)16-6-8(2)12(18)15-14(16)19/h6,9-11,13,17H,3-5,7H2,1-2H3,(H,15,18,19)(H2,20,21,22)/t9-,10-,11-,13-/m1/s1
InChIKeyWSAMAMLAATZRPR-PRULPYPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Butyl-5-methyluridine: A Long-Chain 2'-O-Alkyl Modified Nucleoside for Oligonucleotide Engineering


2'-O-Butyl-5-methyluridine is a doubly modified pyrimidine nucleoside bearing a butyl ether at the 2'-O position of the ribose sugar and a methyl group at the 5-position of the uracil base [1]. It belongs to the broader class of 2'-O-alkyl-5-methyluridine analogs that serve as key building blocks—typically as phosphoramidites or triphosphates—for incorporating nuclease-resistant, hydrophobically tuned modifications into synthetic oligonucleotides. As documented in a systematic 2023 comparative study of 2'-O-alkyl-5-methyluridine triphosphates, the butyl variant occupies a distinct position within this series, exhibiting the longest linear alkyl chain among commonly evaluated analogs and delivering a unique balance of enzymatic substrate competence, serum nuclease resistance, and hydrophobicity that diverges markedly from its shorter-chain counterparts [2].

Why 2'-O-Butyl-5-methyluridine Cannot Be Replaced by Shorter 2'-O-Alkyl or 2'-MOE Analogs Without Sacrificing Performance


Within the 2'-O-alkyl-5-methyluridine family, all members share the same nucleobase modification, inviting the assumption that methyl, ethyl, propyl, butyl, and methoxyethyl variants are functionally interchangeable. In practice, the 2'-O-alkyl chain length and composition directly govern three critical oligonucleotide properties that determine downstream success: (i) substrate recognition and incorporation efficiency by engineered polymerases during enzymatic library synthesis, (ii) resistance to serum nucleases under physiologically relevant conditions, and (iii) the overall hydrophobicity of the resulting modified oligonucleotide. Systematic head-to-head data show that rank-ordering across all three dimensions shifts with chain length, and that the butyl modification achieves a performance profile—particularly its phosphorothioate-equivalent nuclease stability—that is not attained by any of the shorter linear or oxygen-containing alkyl analogs [1]. Generic substitution therefore risks underperformance in the very application the modification was selected to address.

Quantitative Differential Evidence for 2'-O-Butyl-5-methyluridine Relative to Comparator 2'-O-Alkyl-5-methyluridine Analogs


Enzymatic Incorporation Efficiency: 2'-O-Butyl-5mUTP Matches 2'-O-Methyl-5mUTP Despite Longer Alkyl Chain

In a direct head-to-head comparison using KOD DGLNK polymerase at 74 °C, 2'-O-butyl-5-methyluridine triphosphate (2'-OBu-5mUTP) demonstrated incorporation efficiency surprisingly equivalent to 2'-O-methyl-5mUTP (2'-OMe-5mUTP), the shortest and most established 2'-O-alkyl modification, despite the butyl group's greater steric bulk. Furthermore, a clear rank order based on alkyl chain length was observed: 2'-OBu-5mUTP > 2'-OPr-5mUTP > 2'-OEt-5mUTP. In contrast, replacement of a carbon with oxygen in the alkyl chain (2'-MOE-5mUTP and 2'-HE-5mUTP) reduced incorporation efficiency relative to the all-carbon analogs of comparable length [1].

Enzymatic oligonucleotide synthesis KOD DGLNK polymerase Modified nucleotide triphosphate incorporation

Serum Nuclease Stability: 2'-O-Butyl-5-methyluridine-Containing Oligonucleotides Achieve Phosphorothioate-Equivalent Resistance

Oligonucleotide libraries in which 5-methyluridine positions were replaced with 2'-O-butyl-5-methyluridine (designated ON_Bu) were incubated in 50% fetal bovine serum (FBS) for 4 hours alongside libraries bearing other 2'-O-alkyl-5-methyluridine modifications and control oligonucleotides. ON_Bu matched the stability of fully phosphorothioate-modified DNA (PS_DNA), the clinical gold standard for nuclease resistance. The rank order of stability was ON_Bu > ON_Pr > ON_Et > ON_Me for linear alkyl chains, and ON_Bu > ON_MOE and ON_Pr > ON_HE when comparing all-carbon vs. oxygen-containing chains [1]. All 2'-O-alkyl-modified oligonucleotides were more stable than unmodified phosphodiester DNA (PO_DNA).

Nuclease resistance Serum stability Therapeutic oligonucleotides

Hydrophobicity Tuning: 2'-O-Butyl-5-methyluridine Imparts Greater Hydrophobicity than Full Phosphorothioate DNA

The hydrophobicity of 2'-O-alkyl-modified oligonucleotide libraries was evaluated by ion-pair reverse-phase HPLC retention time. As expected, longer alkyl chain modifications increased interaction with the C18 stationary phase, producing longer retention. ON_Bu was the only 2'-O-alkyl-5-methyluridine-modified library that exceeded the hydrophobicity of fully phosphorothioate-modified DNA (PS_DNA), while ON_Pr was comparable to PS_DNA and shorter-chain analogs were less hydrophobic. Oxygen substitution in the alkyl chain (MOE, HE) reduced hydrophobicity relative to all-carbon chains of similar length [1].

Oligonucleotide hydrophobicity RP-HPLC retention Aptamer selection

Duplex Thermal Stability Trade-Off: Longer 2'-O-Alkyl Chains Reduce Tm in a Predictable Manner

Although head-to-head Tm data for 2'-O-butyl-5-methyluridine-containing duplexes are not available in the current primary literature, a well-established class-level trend from systematic studies on 2'-O-alkyl adenosine analogs demonstrates that duplex thermal stability decreases monotonically with increasing 2'-O-alkyl chain length. For oligonucleotides containing 2'-O-modified adenosine in a DNA:RNA hybrid context, the average ΔTm per substitution was: 2'-O-methyl A (+1.3 °C) > 2'-O-ethyl A > 2'-O-propyl A > 2'-O-butyl A > 2'-O-pentyl A > 2'-O-nonyl A (−2.0 °C) [1]. This trend is expected to extrapolate to the uridine series, meaning that 2'-O-butyl-5-methyluridine likely imposes a modest duplex destabilization relative to 2'-O-methyl-5-methyluridine, a factor that must be weighed against its superior nuclease resistance and hydrophobicity.

Duplex stability Melting temperature 2'-O-alkyl modification

Incorporation Advantage Over 2'-MOE Modification: All-Carbon Alkyl Chain Outperforms Oxygen-Containing Chain

2'-O-Methoxyethyl (2'-MOE) is a clinically validated modification used in approved antisense oligonucleotides. In the systematic 2023 study, 2'-OBu-5mUTP consistently outperformed 2'-MOE-5mUTP in enzymatic incorporation efficiency by KOD DGLNK polymerase. The all-carbon butyl chain was more readily accepted than the oxygen-interrupted methoxyethyl chain of comparable length. This advantage extended to nuclease stability, where ON_Bu > ON_MOE in 50% FBS, and to hydrophobicity [1].

2'-MOE comparison Polymerase substrate preference Modified oligonucleotide libraries

Evidence-Backed Application Scenarios for 2'-O-Butyl-5-methyluridine in Oligonucleotide Research and Development


Enzymatic Synthesis of Nuclease-Resistant Oligonucleotide Libraries for In Vitro Selection (SELEX)

2'-O-Butyl-5-methyluridine triphosphate is accepted as a substrate by KOD DGLNK polymerase with efficiency comparable to 2'-OMe-5mUTP and superior to all other longer-chain or oxygen-containing alkyl analogs [1]. This enables the enzymatic construction of partially 2'-O-butyl-5mU-modified random-sequence oligonucleotide libraries that combine high nuclease resistance (equivalent to PS_DNA) with elevated hydrophobicity exceeding PS_DNA [1]. Such libraries are directly applicable to SELEX workflows targeting proteins where hydrophobic contacts dominate binding, or where libraries must survive extended incubation in biological fluids without backbone phosphorothioate modification.

Design of Antisense Oligonucleotides and siRNAs with Phosphorothioate-Sparing Nuclease Protection

Oligonucleotides carrying 2'-O-butyl-5-methyluridine at pyrimidine positions achieve serum nuclease stability statistically indistinguishable from fully phosphorothioate-modified DNA over 4 hours in 50% FBS [1]. This creates an opportunity to reduce PS linkage content in therapeutic antisense or siRNA duplexes—potentially mitigating PS-associated toxicity and off-target protein binding—while maintaining the nuclease resistance required for in vivo durability. Users should note the class-level inference that longer 2'-O-alkyl chains reduce duplex Tm relative to 2'-O-methyl [2], and design sequences accordingly.

Hydrophobicity-Driven Aptamer Affinity Maturation Panels

The systematic variation of 2'-O-alkyl chain length (methyl through butyl) produces oligonucleotide libraries spanning a wide, quantifiable hydrophobicity range, with ON_Bu uniquely exceeding PS_DNA hydrophobicity when measured by RP-HPLC retention [1]. Procurement of the full alkyl series—including 2'-O-butyl-5-methyluridine as the most hydrophobic member—enables parallel aptamer selection panels to empirically determine the optimal hydrophobicity for target binding, a parameter that cannot be predicted a priori.

Structure-Activity Relationship Studies of Sugar Modifications in RNA Biochemistry

As a building block for solid-phase phosphoramidite synthesis, 2'-O-butyl-5-methyluridine allows systematic investigation of how 2'-O-alkyl chain length influences RNA structure, RNA-protein interactions, and RNA stability in a controlled, site-specific manner [1]. The butyl modification represents the extreme of the linear alkyl series routinely accessible via commercial phosphoramidite chemistry, making it a critical comparator for SAR studies that map the functional consequences of incremental sugar modification bulk.

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